molecular formula C16H16ClN5O B11622450 7-benzyl-2-chloro-6-(morpholin-4-yl)-7H-purine

7-benzyl-2-chloro-6-(morpholin-4-yl)-7H-purine

Cat. No.: B11622450
M. Wt: 329.78 g/mol
InChI Key: OLVACKCGCALVEJ-UHFFFAOYSA-N
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Description

7-benzyl-2-chloro-6-(morpholin-4-yl)-7H-purine is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-chloro-6-(morpholin-4-yl)-7H-purine typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: Benzyl chloride, 2-chloropurine, and morpholine.

    Reaction Steps:

    Reaction Conditions: These reactions typically require solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may be catalyzed by bases such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-2-chloro-6-(morpholin-4-yl)-7H-purine can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of the chloro group, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-benzyl-2-chloro-6-(morpholin-4-yl)-7H-purine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    7-benzyl-2-chloropurine: Lacks the morpholine group, potentially altering its reactivity and biological activity.

    6-(morpholin-4-yl)-7H-purine: Lacks the benzyl and chloro groups, which may affect its chemical properties and applications.

Uniqueness

7-benzyl-2-chloro-6-(morpholin-4-yl)-7H-purine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H16ClN5O

Molecular Weight

329.78 g/mol

IUPAC Name

4-(7-benzyl-2-chloropurin-6-yl)morpholine

InChI

InChI=1S/C16H16ClN5O/c17-16-19-14-13(15(20-16)21-6-8-23-9-7-21)22(11-18-14)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2

InChI Key

OLVACKCGCALVEJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2N(C=N3)CC4=CC=CC=C4)Cl

Origin of Product

United States

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